chemical structure and properties of 2-(2-fluorophenoxy)-3-methylpyrazine
chemical structure and properties of 2-(2-fluorophenoxy)-3-methylpyrazine
An In-depth Technical Guide to 2-(2-fluorophenoxy)-3-methylpyrazine: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-fluorophenoxy)-3-methylpyrazine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues to provide a robust predictive analysis of its chemical and biological properties, along with proposed methodologies for its synthesis and characterization. This approach is designed to empower researchers and drug development professionals to explore the therapeutic and functional promise of this novel chemical entity.
Introduction: The Significance of the Pyrazine Scaffold
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are integral to many biologically active molecules.[1][2] The pyrazine moiety is found in essential biomolecules such as riboflavin and folic acid.[2] Furthermore, numerous synthetic pyrazine derivatives have been developed as pharmaceuticals, including the well-known antimycobacterial agent Pyrazinamide and the antibiotic Sulfametopyrazine.[2] The versatility of the pyrazine ring system, which can be readily functionalized, makes it a privileged scaffold in drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][3] The incorporation of a fluorophenoxy group, as in the title compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4]
Chemical Identity and Predicted Physicochemical Properties
Chemical Structure:
Caption: Chemical Structure of 2-(2-fluorophenoxy)-3-methylpyrazine.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₁H₉FN₂O | - |
| Molecular Weight | 204.20 g/mol | - |
| logP | 2.5 - 3.5 | Estimation based on analogues[5] |
| Topological Polar Surface Area (TPSA) | 38.0 Ų | Calculation |
| Hydrogen Bond Donors | 0 | Calculation |
| Hydrogen Bond Acceptors | 3 | Calculation |
| Rotatable Bonds | 2 | Calculation |
| pKa (most basic) | ~1.5 (Pyrazine N) | Estimation based on pyrazine |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Based on general properties of similar heterocyclic compounds[6] |
Proposed Synthesis and Purification
The synthesis of 2-(2-fluorophenoxy)-3-methylpyrazine can be logically approached via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a suitable leaving group on the pyrazine ring by the phenoxide nucleophile.
Proposed Synthetic Scheme:
Caption: Proposed synthetic route for 2-(2-fluorophenoxy)-3-methylpyrazine.
Step-by-Step Experimental Protocol:
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Preparation of the Reaction Mixture: To a solution of 2-fluorophenol (1.1 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the 2-fluorophenoxide salt.
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Nucleophilic Aromatic Substitution: To the stirring solution of the phenoxide, add 2-chloro-3-methylpyrazine (1.0 equivalent).
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to reach completion within 4-12 hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(2-fluorophenoxy)-3-methylpyrazine.
Causality Behind Experimental Choices:
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Solvent: Polar aprotic solvents like DMF and DMSO are chosen because they effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.
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Base: A base is required to deprotonate the 2-fluorophenol, generating the nucleophilic phenoxide. The choice between a milder base like K₂CO₃ and a stronger base like NaH may depend on the reactivity of the starting materials and can be optimized.
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Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction. The specific temperature should be optimized to ensure a reasonable reaction rate while minimizing side reactions.
Anticipated Spectroscopic Characterization
The identity and purity of the synthesized 2-(2-fluorophenoxy)-3-methylpyrazine would be confirmed using standard spectroscopic techniques. The expected data are as follows:
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¹H NMR: The spectrum is expected to show signals for the methyl group protons (a singlet around δ 2.5 ppm), two distinct signals for the pyrazine ring protons (likely doublets or singlets in the aromatic region, δ 8.0-8.5 ppm), and a complex multiplet pattern for the four protons of the fluorophenyl group (in the aromatic region, δ 7.0-7.5 ppm).
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¹³C NMR: The spectrum should display signals for all 11 carbon atoms. The methyl carbon will appear in the aliphatic region (around δ 20 ppm), while the remaining carbons will be in the aromatic region (δ 110-160 ppm). The carbon bearing the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.
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IR Spectroscopy: Characteristic absorption bands are expected for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic rings (around 1400-1600 cm⁻¹), and C-O-C (ether) stretching (around 1200-1250 cm⁻¹). A C-F stretching band should also be present (around 1100-1200 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 204.20).
Potential Applications and Biological Activity
While the specific biological activity of 2-(2-fluorophenoxy)-3-methylpyrazine is yet to be determined, the pyrazine scaffold is a common feature in a multitude of biologically active compounds.[2] It is plausible that this molecule could exhibit activity in several therapeutic areas.
Potential Therapeutic Targets:
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Anticancer: Many pyrazine derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[3]
-
Antimicrobial: The pyrazine ring is present in several antimicrobial agents, and novel derivatives are continuously being explored for their efficacy against a range of pathogens.[7]
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Kinase Inhibition: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a common interaction motif in the active sites of many protein kinases. Therefore, 2-(2-fluorophenoxy)-3-methylpyrazine could be investigated as a potential kinase inhibitor.
Hypothetical Biological Pathway Involvement:
Caption: Hypothetical mechanism of action via kinase inhibition.
Protocol for In Vitro Kinase Inhibition Assay:
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Reagents and Materials:
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Purified recombinant kinase enzyme.
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Kinase-specific substrate peptide.
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ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
2-(2-fluorophenoxy)-3-methylpyrazine (dissolved in DMSO).
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A suitable detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
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384-well microplates.
-
-
Assay Procedure:
-
Add 2 µL of the test compound at various concentrations (typically a serial dilution) to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 2 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the reaction mixture at 30 °C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Predicted Safety and Handling
As a novel chemical entity, 2-(2-fluorophenoxy)-3-methylpyrazine should be handled with care in a laboratory setting. Standard safety precautions for handling potentially hazardous chemicals should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
A Safety Data Sheet (SDS) should be generated and consulted before handling the compound.
Conclusion
2-(2-fluorophenoxy)-3-methylpyrazine represents a promising, yet underexplored, molecule at the intersection of heterocyclic and medicinal chemistry. Based on the well-established importance of the pyrazine scaffold, this compound warrants further investigation for its potential biological activities. The proposed synthetic route is robust and relies on well-understood chemical transformations, making the compound accessible for further study. The predictive information and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and evaluation of this and related novel pyrazine derivatives.
References
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- MDPI. (2022, May 27). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
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- Sigma-Aldrich. 2-Ethyl-3-methylpyrazine = 98 , FCC, FG 15707-23-0.
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